molecular formula C13H11ClN2O2 B13994483 5-Chloro-N-(4-methylphenyl)-2-nitrobenzenamine CAS No. 32724-92-8

5-Chloro-N-(4-methylphenyl)-2-nitrobenzenamine

Cat. No.: B13994483
CAS No.: 32724-92-8
M. Wt: 262.69 g/mol
InChI Key: WCKVMYLQVAUBIA-UHFFFAOYSA-N
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Description

5-Chloro-N-(4-methylphenyl)-2-nitrobenzenamine is an organic compound with a complex structure that includes a chloro group, a nitro group, and a methylphenyl group attached to a benzenamine backbone

Preparation Methods

The synthesis of 5-Chloro-N-(4-methylphenyl)-2-nitrobenzenamine typically involves a multi-step process. One common method includes the nitration of 5-chloro-2-nitroaniline followed by a coupling reaction with 4-methylaniline. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

5-Chloro-N-(4-methylphenyl)-2-nitrobenzenamine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-N-(4-methylphenyl)-2-nitrobenzenamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, potentially leading to enzyme inhibition or other biological effects. The chloro and methylphenyl groups can also influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar compounds to 5-Chloro-N-(4-methylphenyl)-2-nitrobenzenamine include:

    5-Chloro-2-nitroaniline: Lacks the methylphenyl group.

    4-Methyl-2-nitroaniline: Lacks the chloro group.

    5-Chloro-N-phenyl-2-nitrobenzenamine: Lacks the methyl group on the phenyl ring.

Properties

CAS No.

32724-92-8

Molecular Formula

C13H11ClN2O2

Molecular Weight

262.69 g/mol

IUPAC Name

5-chloro-N-(4-methylphenyl)-2-nitroaniline

InChI

InChI=1S/C13H11ClN2O2/c1-9-2-5-11(6-3-9)15-12-8-10(14)4-7-13(12)16(17)18/h2-8,15H,1H3

InChI Key

WCKVMYLQVAUBIA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(C=CC(=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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